trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-7(12)5-11(6-8(2)13)9-3-4-10(9)14/h7-10,12-14H,3-6H2,1-2H3/t7?,8?,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFLLPWPAUJDIY-YDYPAMBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)C1CCC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(CC(C)O)[C@@H]1CC[C@H]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol is a highly specialized chemical compound with a unique molecular structure. It serves as a crucial building block in the synthesis of innovative drug candidates, potentially addressing a wide spectrum of health conditions
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes that contribute to its therapeutic effects. Its unique structural features allow for the development of targeted therapies with enhanced efficacy and specificity.
Biochemical Pathways
This compound may affect various biochemical pathways due to its versatile nature. .
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial in understanding its bioavailability. .
Biological Activity
trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C10H19NO3, with a molecular weight of approximately 201.27 g/mol. Its structure features two hydroxypropyl groups attached to a cyclobutane ring, which enhances its solubility and reactivity in biological systems.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.27 g/mol |
| Functional Groups | Hydroxy groups, amine group |
| Solubility | High due to hydroxypropyl groups |
Synthesis Methods
The synthesis of this compound typically involves transamination reactions mediated by specific enzymes. These biocatalytic methods are noted for their environmental friendliness and high enantiomeric purity.
Synthetic Pathway
- Starting Materials : Prochiral ketones.
- Enzymatic Reaction : Transamination using transaminases.
- Yield : High conversions (up to 89%) with enantiomeric excess greater than 99% for one enantiomer.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Cytotoxicity : Evaluated against human cancer cell lines, showing selective cytotoxic effects.
- Neuropharmacological Effects : Potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study 1 : Investigated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations of 50 µg/mL.
- Study 2 : Assessed cytotoxicity using MTT assays on human leukemia cells, revealing an IC50 value of 45 µM, indicating moderate cytotoxic potential.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interaction with Enzymes : Potential inhibition or modulation of specific enzymes involved in metabolic pathways.
- Cell Membrane Permeability : Enhanced solubility due to hydroxypropyl groups may facilitate better membrane penetration.
Comparison with Similar Compounds
The compound’s unique cyclobutane backbone and hydroxyl/amino substituents differentiate it from other amines and cyclic alcohols. Below is a detailed comparison with selected analogs:
Structural and Functional Group Analysis
a) 1-[Bis(2-hydroxypropyl)amino]propan-1-ol dodecyl hydrogen sulfate (CAS 66161-60-2)
- Structure: Propane backbone with bis(2-hydroxypropyl)amino and dodecyl sulfate groups.
- Key Differences: Cyclobutane vs. propane backbone: The cyclobutane ring introduces significant ring strain (~110 kJ/mol), increasing reactivity compared to propane’s strain-free structure . Hydroxyl placement: The cyclobutanol group in the target compound may enhance hydrogen bonding capacity compared to the dodecyl sulfate’s hydrophobic tail.
b) Cis-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol
- Structure : Cis-configuration of substituents on cyclobutane.
- Thermodynamic Stability: Trans-isomers are often more stable due to reduced eclipsing interactions.
c) 2-Aminocyclobutanol derivatives
- Structure: Cyclobutane with amino and hydroxyl groups but lacking hydroxypropyl substituents.
Physical and Chemical Properties
Preparation Methods
Photochemical [2+2] Cycloaddition as a Core Strategy
The foundational synthetic approach to cyclobutane derivatives like trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol involves the [2+2] photocycloaddition of suitably substituted olefinic precursors. This reaction forms the cyclobutane ring by the photochemical coupling of two alkene units.
Starting Materials : The key precursors are often 4-aryliden-5(4H)-oxazolones or 2-aryl-4-(E-3′-aryl-allylidene)-5(4H)-oxazolones. These compounds contain conjugated double bonds that can be activated under visible light irradiation in the presence of a photocatalyst.
Photocatalysts and Light Source : The use of blue LED light (around 456 nm) in conjunction with photocatalysts such as tris(bipyridine)ruthenium(II) tetrafluoroborate (Ru(bpy)32) has been shown to improve reaction efficiency and selectivity compared to high-power mercury lamps used in earlier protocols.
Reaction Conditions : The reaction is typically carried out in deoxygenated solvents like dichloromethane (CD2Cl2) under an inert atmosphere (argon) at room temperature to prevent side reactions and degradation.
Outcome : The photochemical [2+2] cycloaddition produces cyclobutane-bis(oxazolones), which are unstable intermediates that can be converted into bis-amino acids or related derivatives through ring-opening reactions.
Ring-Opening and Functional Group Transformation
After the formation of the cyclobutane core, the oxazolone rings are opened to introduce the amino and hydroxyl functionalities characteristic of this compound.
Reagents : Treatment with sodium methoxide (NaOMe) in methanol (MeOH) facilitates the ring-opening of the oxazolone moieties.
Products : This step yields stable bis-amino acid derivatives, which can be further manipulated to introduce hydroxypropyl groups, resulting in the target compound.
Stereochemical Control and Isomer Formation
Selectivity : The photocatalyzed reaction exhibits regio- and stereoselectivity, often yielding a major isomer with high purity. For example, irradiation in the presence of Ru(bpy)32 yields predominantly 1,2-diaminotruxinic derivatives as single isomers.
Isomer Ratios : The major to minor isomer ratios vary depending on the substrate and conditions, with reported ratios such as 10.1:1 and 4.8:1 for certain cyclobutane derivatives.
Summary of Key Experimental Data
| Step | Conditions | Outcome/Notes |
|---|---|---|
| Preparation of oxazolones | Classical Erlenmeyer–Plöch method | Moderate to good yields; compounds characterized by NMR, MS, and X-ray diffraction |
| Photocycloaddition | Blue LED (456 nm), Ru(bpy)32 (5 mol%), CD2Cl2, Ar atmosphere, RT, 18 h | Formation of cyclobutane-bis(oxazolones) with high regio- and stereoselectivity |
| Ring-opening | NaOMe in MeOH | Conversion of cyclobutane-bis(oxazolones) to stable bis-amino acid derivatives |
| Purification | Flash column chromatography | Separation of isomers where applicable |
Q & A
Q. What synthetic strategies optimize the yield and stereochemical purity of trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol?
Methodological Answer: The synthesis of this compound can be approached via reductive amination or nucleophilic substitution of a pre-functionalized cyclobutanol derivative. For stereochemical control:
- Reductive amination : React cyclobutanone with bis(2-hydroxypropyl)amine under hydrogenation conditions (e.g., H₂/Pd-C) to form the trans isomer preferentially due to steric constraints .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency when introducing the bis(2-hydroxypropyl)amino group .
- Temperature control : Maintain reactions at 0–25°C to minimize epimerization and side reactions .
Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR to distinguish trans/cis configurations .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify the cyclobutane ring structure and substituent positions. The trans configuration will show distinct coupling constants (e.g., ~8–10 Hz for adjacent protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₂₁NO₃, theoretical MW: 203.15 g/mol) and detect impurities.
- HPLC with chiral columns : Assess enantiomeric purity, critical for pharmacological studies .
Q. How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
- Acidic conditions (pH <3) : Protonation of the amino group may lead to ring-opening via cyclobutane strain relief, forming linear byproducts .
- Neutral to basic conditions (pH 7–9) : Stable due to hydrogen bonding between hydroxyl and amino groups. Monitor stability via UV-Vis spectroscopy at 220–260 nm for degradation products .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity in nucleophilic substitutions involving the cyclobutane ring?
Methodological Answer: The ring strain in cyclobutane (≈26 kcal/mol) promotes transition states that minimize angular distortion. For trans-2-substituted derivatives:
- Steric effects : Bulky bis(2-hydroxypropyl) groups favor equatorial positioning, stabilizing the trans configuration during substitution .
- Computational modeling (DFT) : Simulate transition states to predict regioselectivity. Compare energy barriers for cis vs. trans pathways using software like Gaussian .
Q. How can molecular docking predict interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- Target selection : Prioritize enzymes with binding pockets accommodating strained rings (e.g., cyclooxygenase or kinase analogs).
- Docking workflow :
- Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB structure).
- Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between hydroxyl/amino groups and catalytic residues.
- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
- Case study : Analogous cyclobutanol derivatives show affinity for GABA receptors, suggesting potential neurological applications .
Q. How do conflicting NMR data on diastereomeric ratios arise, and how can they be resolved?
Methodological Answer:
- Source of contradictions : Varied reaction conditions (e.g., solvent polarity, temperature) may alter diastereomer ratios. For example, THF vs. DMF can shift equilibria due to solvation effects .
- Resolution strategies :
- Dynamic NMR : Detect coalescence temperatures to infer interconversion barriers.
- Chiral derivatization : Use Mosher’s acid to convert enantiomers into diastereomers for precise quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
